

Spectroscopic characterization of Morphin-3-one using NMR and IR techniques

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Compound of Interest

Compound Name: **Morpholin-3-one**

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Spectroscopic Characterization of Morphin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **Morpholin-3-one**, a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including the anticoagulant Rivaroxaban.^[1] This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data and provides detailed experimental protocols for acquiring such spectra.

Introduction to Morphin-3-one

Morpholin-3-one (CAS No. 109-11-5) is a heterocyclic organic compound featuring a six-membered morpholine ring with a carbonyl group at the 3-position. Its structure incorporates both an ether linkage and a lactam (a cyclic amide). This unique combination of functional groups results in a distinct spectroscopic signature, which is essential for its identification and quality control in synthetic applications.

Molecular Structure:

- Chemical Formula: C₄H₇NO₂
- Molecular Weight: 101.10 g/mol

- Key Functional Groups: Secondary Amide (Lactam), Ether (C-O-C)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of **Morpholin-3-one** is expected to show four distinct signals corresponding to the protons on the nitrogen and the three methylene (CH₂) groups. The chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms, as well as the carbonyl group.

Proton Assignment	Expected Chemical Shift (δ) ppm	Multiplicity	Integration
H-N (Amide Proton)	~ 6.5 - 8.0	Broad Singlet	1H
H ₂ -C2 (Methylene α to C=O)	~ 4.1 - 4.3	Singlet	2H
H ₂ -C5 (Methylene α to O)	~ 3.8 - 4.0	Triplet	2H
H ₂ -C6 (Methylene α to N)	~ 3.3 - 3.5	Triplet	2H

Note: Expected values are based on the analysis of related morpholine structures and standard chemical shift ranges. The solvent used is typically CDCl₃ or DMSO-d₆.

Expected ^{13}C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, identifying the four unique carbon environments in the molecule. The carbonyl carbon is characteristically found far downfield.

Carbon Assignment	Expected Chemical Shift (δ) ppm
C3 (Carbonyl Carbon)	~ 168 - 172
C5 (Methylene α to O)	~ 65 - 70
C2 (Methylene α to C=O)	~ 45 - 50
C6 (Methylene α to N)	~ 40 - 45

Note: Expected values are based on typical chemical shifts for carbons in similar chemical environments, such as those in N-substituted morpholines and other lactams.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[\[4\]](#)

Expected IR Absorption Data

The IR spectrum of **Morpholin-3-one** is dominated by absorptions corresponding to the amide and ether functional groups.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Functional Group
N-H Stretch	3200 - 3300	Medium, Broad	Secondary Amide (Lactam)
C-H Stretch	2850 - 2980	Medium	Methylene (CH ₂)
C=O Stretch (Amide I)	1660 - 1690	Strong	Lactam Carbonyl
N-H Bend (Amide II)	1510 - 1550	Medium	Secondary Amide (Lactam)
C-O-C Stretch	1100 - 1150	Strong	Ether

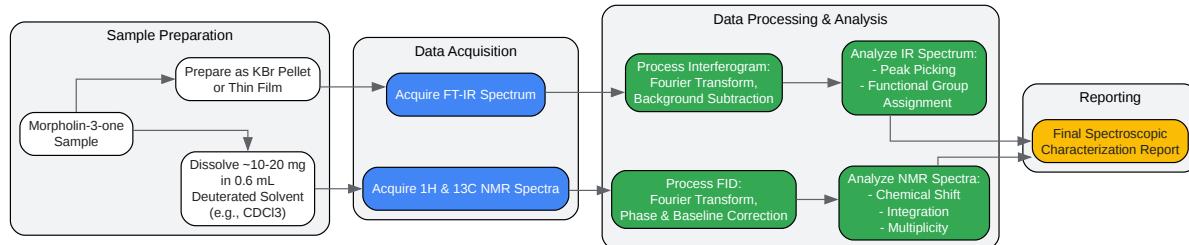
Note: These are characteristic absorption ranges. The exact frequencies can be influenced by the solid-state packing or the solvent used.[\[5\]](#)

Experimental Protocols & Workflow

The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra for **Morpholin-3-one**.

Experimental Workflow Diagram

The logical flow for the complete spectroscopic characterization of a **Morpholin-3-one** sample is illustrated below.



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Caption: Experimental workflow for NMR and IR characterization.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of the **Morpholin-3-one** sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity, resulting in sharp, symmetrical peaks.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a standard 90° pulse sequence.
 - Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of protons.

- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the full range of carbon signals (e.g., 0-220 ppm).
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for the quaternary carbonyl carbon.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Apply phase and baseline corrections to obtain the final, interpretable spectrum.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of the **Morpholin-3-one** sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

- Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
- Sample Spectrum Acquisition: Place the sample pellet or thin film in the spectrometer's sample compartment.
- Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing: The instrument's software performs a Fourier transform on the raw interferogram to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Conclusion

The spectroscopic techniques of NMR and IR provide a comprehensive and definitive characterization of **Morpholin-3-one**. The expected spectral data presented in this guide, derived from the analysis of its functional groups and related structures, serve as a reliable reference for researchers. By following the detailed experimental protocols, scientists and drug development professionals can confidently verify the identity, purity, and structural integrity of **Morpholin-3-one** in their research and manufacturing processes.

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